molecular formula C3H7BrZn B8811558 Propylzinc bromide, 0.50 M in THF

Propylzinc bromide, 0.50 M in THF

Cat. No.: B8811558
M. Wt: 188.4 g/mol
InChI Key: BXIZKCIGQKZYGR-UHFFFAOYSA-M
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Description

Propylzinc bromide, 0.50 M in THF is an organozinc compound with the chemical formula C3H7BrZn. It is a colorless to yellowish solid that is highly reactive and sensitive to air and moisture. This compound is primarily used as a halogenation reagent in organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylzinc bromide, 0.50 M in THF can be synthesized through the reaction of n-propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with air or moisture .

Industrial Production Methods

Industrial production of n-propylzinc bromide involves the reaction of n-propyl bromide with zinc powder in THF under controlled conditions. The reaction mixture is then purified through distillation and washing to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Propylzinc bromide, 0.50 M in THF undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving n-propylzinc bromide depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Propylzinc bromide, 0.50 M in THF has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-propylzinc bromide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The compound’s reactivity is due to the presence of the zinc atom, which can form strong bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methylzinc bromide
  • Ethylzinc bromide
  • Butylzinc bromide

Uniqueness

Propylzinc bromide, 0.50 M in THF is unique due to its specific reactivity and the types of reactions it can undergo. Compared to other organozinc compounds, it offers distinct advantages in terms of selectivity and efficiency in organic synthesis .

Properties

Molecular Formula

C3H7BrZn

Molecular Weight

188.4 g/mol

IUPAC Name

bromozinc(1+);propane

InChI

InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

BXIZKCIGQKZYGR-UHFFFAOYSA-M

Canonical SMILES

CC[CH2-].[Zn+]Br

Origin of Product

United States

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